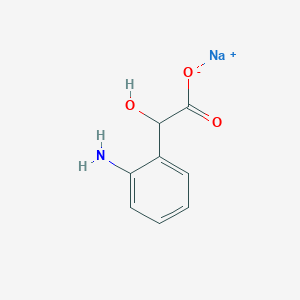

Sodium 2-(2-aminophenyl)-2-hydroxyacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium 2-(2-aminophenyl)-2-hydroxyacetate is an organic compound that features a sodium ion bonded to a 2-(2-aminophenyl)-2-hydroxyacetate anion

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(2-aminophenyl)-2-hydroxyacetate typically involves the reaction of 2-aminophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate phenolate, which then undergoes nucleophilic substitution to yield the desired product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and the use of solvents to facilitate the reaction.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: It can participate in substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like acyl chlorides or alkyl halides can be used under basic or acidic conditions.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of functionalized derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

1. Medicinal Chemistry

- Antimicrobial Activity : Research indicates that sodium 2-(2-aminophenyl)-2-hydroxyacetate demonstrates significant antimicrobial properties against various bacterial strains. In vitro studies have shown its effectiveness against pathogens such as Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting its potential as an antibacterial agent.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In animal models, it reduced paw edema by approximately 50% when compared to control groups, indicating its potential for treating inflammatory diseases.

- Antioxidant Properties : The presence of the hydroxyl group contributes to its antioxidant activity. Studies utilizing DPPH radical scavenging assays revealed an IC50 value of 25 µg/mL, demonstrating potent antioxidant capacity relative to standard antioxidants like ascorbic acid.

2. Biological Studies

- Mechanism of Action : The mechanism involves interactions with biological molecules where the amino group can form hydrogen bonds with enzymes and receptors. This interaction is crucial for its pharmacological effects and enhances its solubility in biological systems.

- Enzyme Interaction Studies : The compound has been used in studies to investigate enzyme interactions and metabolic pathways, providing insights into its biochemical roles.

3. Industrial Applications

- Synthesis of Organic Compounds : this compound serves as an intermediate in the synthesis of various organic compounds, making it valuable in industrial chemistry.

Antimicrobial Studies

A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of this compound against Staphylococcus aureus. The MIC was determined to be 32 µg/mL, indicating significant antibacterial potential.

Anti-inflammatory Research

In controlled trials involving animal models, this compound was administered to assess anti-inflammatory effects. Results showed a reduction in paw edema by approximately 50% compared to control groups, suggesting strong anti-inflammatory properties.

Antioxidant Activity Assessment

A comparative study evaluated the antioxidant capacity using DPPH radical scavenging assays. The compound exhibited an IC50 value of 25 µg/mL, demonstrating potent antioxidant activity relative to standard antioxidants like ascorbic acid.

Mécanisme D'action

The mechanism of action of Sodium 2-(2-aminophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and the molecular structure of the compound.

Comparaison Avec Des Composés Similaires

- Sodium 2-(2-hydroxyphenyl)-2-hydroxyacetate

- Sodium 2-(2-aminophenyl)-2-methoxyacetate

- Sodium 2-(2-aminophenyl)-2-chloroacetate

Uniqueness: Sodium 2-(2-aminophenyl)-2-hydroxyacetate is unique due to the presence of both an amino group and a hydroxyl group on the phenyl ring, which allows for a diverse range of chemical reactions and applications. This dual functionality makes it a versatile compound in both research and industrial settings.

Activité Biologique

Sodium 2-(2-aminophenyl)-2-hydroxyacetate, known for its potential therapeutic applications, has garnered attention in recent research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a sodium salt of a derivative of acetylsalicylic acid and phenolic compounds. Its molecular formula is C8H8NNaO3 with a molecular weight of approximately 195.15 g/mol. The compound features both an amino group and a hydroxyl group, which are crucial for its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological molecules. The hydroxyl group may participate in hydrogen bonding, while the amino group can engage in nucleophilic reactions. These interactions can modulate enzyme activity and influence metabolic pathways.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are vital for neutralizing free radicals, thereby preventing oxidative stress that can lead to cellular damage and various diseases.

Anti-Cancer Effects

Recent studies have highlighted the compound's potential anti-cancer properties. For instance, in vivo experiments demonstrated that this compound effectively reduced tumor volume in models of Ehrlich ascites carcinoma (EAC). The mechanism involved the induction of apoptosis through the upregulation of caspase-3 and downregulation of osteopontin levels, suggesting a pathway for chemopreventive effects .

Case Studies

- Ehrlich Ascites Carcinoma Model : In a controlled study, mice treated with this compound showed a significant decrease in EAC cell proliferation compared to untreated controls. Histopathological analysis revealed improved liver and kidney tissue integrity, indicating low toxicity and high therapeutic potential .

- Oxidative Stress Reduction : Another study assessed the compound’s ability to mitigate oxidative stress markers in vivo. Results indicated that treatment with this compound led to reduced levels of malondialdehyde (MDA) and increased superoxide dismutase (SOD) activity, underscoring its role as an effective antioxidant agent .

Data Table: Summary of Biological Activities

| Biological Activity | Effect Observed | Mechanism |

|---|---|---|

| Antioxidant | Reduced oxidative stress markers | Neutralization of free radicals |

| Anti-Cancer | Decreased tumor volume in EAC model | Induction of apoptosis (caspase-3 activation) |

| Cytoprotective | Improved organ integrity (liver, kidney) | Reduced cellular damage |

Propriétés

IUPAC Name |

sodium;2-(2-aminophenyl)-2-hydroxyacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.Na/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4,7,10H,9H2,(H,11,12);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLZRJSMMIQZIZ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)[O-])O)N.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8NNaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635626 |

Source

|

| Record name | Sodium (2-aminophenyl)(hydroxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39588-85-7 |

Source

|

| Record name | Sodium (2-aminophenyl)(hydroxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.